molecular formula C11H18N4 B13113627 3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine

3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine

Cat. No.: B13113627
M. Wt: 206.29 g/mol
InChI Key: GCGJDNCBMFWJPI-UHFFFAOYSA-N
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Description

3-(4-Ethylpiperazin-1-yl)-6-methylpyridazine is a heterocyclic compound that features both piperazine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylpiperazin-1-yl)-6-methylpyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-ethylpiperazine with a suitable pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylpiperazin-1-yl)-6-methylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Ethylpiperazin-1-yl)-6-methylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethylpiperazin-1-yl)-6-methylpyridazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptor sites, influencing cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethylpiperazin-1-yl)-6-methylpyridazine is unique due to its specific combination of piperazine and pyridazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)-6-methylpyridazine

InChI

InChI=1S/C11H18N4/c1-3-14-6-8-15(9-7-14)11-5-4-10(2)12-13-11/h4-5H,3,6-9H2,1-2H3

InChI Key

GCGJDNCBMFWJPI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)C

Origin of Product

United States

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